4-Amino-8-chloroquinoline-3-carboxylic acid

Übersicht

Beschreibung

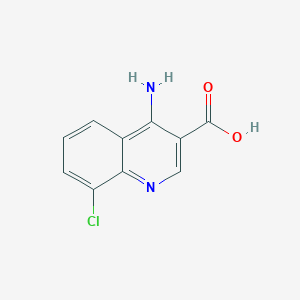

4-Amino-8-chloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₇ClN₂O₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chloroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . The reaction conditions often involve the use of dilute hydrochloric acid to prepare quinoline-4-carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-8-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the compound.

Reduction: This reaction can modify the existing functional groups to achieve desired properties.

Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of enaminone can lead to the formation of quinoline-4-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 224.63 g/mol

- Structure : The compound features a quinoline backbone with an amino group and a carboxylic acid, contributing to its biological reactivity.

Chemistry

4-Amino-8-chloroquinoline-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for the modification and development of derivatives with enhanced properties.

Biology

This compound acts as a precursor for biologically active compounds , enabling researchers to explore its potential in various biochemical pathways. It has been shown to interact with enzymes and proteins, influencing their activity and function.

Medicine

The compound is under investigation for its therapeutic properties , particularly in the treatment of malaria. Similar to other 4-aminoquinolines, it accumulates in the acidic digestive vacuole of malaria parasites, disrupting critical metabolic pathways .

Industry

In industrial applications, it is utilized in the production of dyes , catalysts , and other chemicals, showcasing its versatility beyond pharmaceutical uses.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit key enzymes involved in metabolic processes. For instance:

- It affects the MAPK signaling pathway, leading to alterations in gene expression and cellular responses .

Antimicrobial Activity

The compound exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

Case Study 1: Antimalarial Research

A study investigated the effectiveness of this compound against malaria parasites. Results indicated that the compound significantly inhibited parasite growth by disrupting their metabolic processes within the digestive vacuole .

Case Study 2: Antibacterial Properties

Research focused on the antibacterial effects of this compound revealed that it effectively inhibited growth in several strains of bacteria. The findings suggest potential applications in developing new antibacterial agents .

Wirkmechanismus

The mechanism of action of 4-Amino-8-chloroquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, similar compounds like chloroquine exert their effects by interfering with the heme detoxification pathway in malaria parasites . This compound may also interact with other molecular targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial compound with structural similarities to 4-Amino-8-chloroquinoline-3-carboxylic acid.

Piperaquine: A related compound used in combination therapies for malaria.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

4-Amino-8-chloroquinoline-3-carboxylic acid (ACQ) is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various applications in scientific research.

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 224.63 g/mol

- Structure : The compound features a quinoline backbone with an amino group and a carboxylic acid, contributing to its biological reactivity.

ACQ operates through several biochemical pathways, primarily by interacting with various enzymes and cellular components:

- Enzyme Inhibition : ACQ has been shown to inhibit key enzymes involved in metabolic processes, affecting overall metabolic flux. For instance, it interacts with enzymes in the MAPK signaling pathway, leading to alterations in gene expression and cellular responses .

- Antimicrobial Activity : Studies indicate that ACQ exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

- Antimalarial Properties : Similar to other 4-aminoquinolines, ACQ is being investigated for its potential in malaria treatment. Its efficacy is linked to its accumulation in the acidic digestive vacuole of the malaria parasite, disrupting critical metabolic pathways .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that ACQ derivatives exhibited notable antibacterial activity, particularly against resistant strains. The research highlighted the need for new antimicrobial agents due to rising antibiotic resistance .

- Neuroprotective Effects : Research indicated that ACQ could protect dopamine neurons from apoptosis, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .

- Antimalarial Research : ACQ's mechanism was explored in vitro, showing promise as a lead compound for developing new antimalarial therapies due to its ability to disrupt parasite metabolism effectively .

Dosage and Administration

The biological effects of ACQ vary significantly with dosage:

- Low Doses : Exhibits therapeutic effects such as enzyme inhibition and modulation of cellular processes.

- High Doses : May lead to cytotoxicity; careful dose management is essential for therapeutic applications.

Eigenschaften

IUPAC Name |

4-amino-8-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQKTDVVSMSBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588692 | |

| Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955328-22-0 | |

| Record name | 4-Amino-8-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.